molecular formula C12H15NO3 B14824660 5-Cyclopropoxy-4-isopropylpicolinic acid

5-Cyclopropoxy-4-isopropylpicolinic acid

Cat. No.: B14824660
M. Wt: 221.25 g/mol
InChI Key: IUPVLCQCTLXITQ-UHFFFAOYSA-N
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Description

5-Cyclopropoxy-4-isopropylpicolinic acid is a high-purity chemical intermediate designed for research and development in the agrochemical and pharmaceutical sectors. This compound belongs to the class of picolinic acid derivatives, a group known for its significant herbicidal activity . Its molecular structure incorporates both cyclopropoxy and isopropyl substituents on a picolinic acid core, which are features commonly associated with enhanced biological activity and selectivity in modern agrochemicals . The primary research application of this compound is as a key synthetic intermediate in the development of novel herbicides. Picolinic acid derivatives, such as aminopyralid and picloram, are well-established as potent active ingredients in commercial weed control systems . Researchers can utilize this compound to create new analogs for testing against a broad spectrum of broadleaf weeds, with potential for post-emergence application and soil residual activity . The structural motifs present in this molecule are frequently explored in the synthesis of compounds that act as synthetic auxins, disrupting plant growth and development . In the pharmaceutical realm, the picolinic acid scaffold is a privileged structure in medicinal chemistry. The presence of the cyclopropoxy group is of particular interest, as cyclopropyl-containing compounds often exhibit improved metabolic stability and membrane permeability . This makes this compound a valuable building block for the synthesis of potential drug candidates. Chlorine and other halogen atoms, often incorporated in later-stage synthesis, are a common feature in marketed pharmaceuticals, with more than 250 FDA-approved drugs containing chlorine, underscoring the importance of such intermediates in drug discovery . Key Research Areas: Agrochemical R&D: As a precursor for novel herbicide discovery. Medicinal Chemistry: As a building block for pharmaceutically active molecules. Chemical Synthesis: As a model compound for studying structure-activity relationships (SAR) in heterocyclic chemistry. This product is intended for research purposes only and is strictly not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H15NO3

Molecular Weight

221.25 g/mol

IUPAC Name

5-cyclopropyloxy-4-propan-2-ylpyridine-2-carboxylic acid

InChI

InChI=1S/C12H15NO3/c1-7(2)9-5-10(12(14)15)13-6-11(9)16-8-3-4-8/h5-8H,3-4H2,1-2H3,(H,14,15)

InChI Key

IUPVLCQCTLXITQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=NC=C1OC2CC2)C(=O)O

Origin of Product

United States

Synthetic Methodologies for 5 Cyclopropoxy 4 Isopropylpicolinic Acid

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses by transforming a target molecule into simpler precursor structures. wikipedia.orgyoutube.com This process is repeated until simple or commercially available starting materials are reached. wikipedia.org For 5-Cyclopropoxy-4-isopropylpicolinic acid, the primary strategic disconnections involve breaking the molecule down at its key functional linkages.

The most logical disconnections for the target molecule are:

C-O Ether Bond: The bond between the pyridine (B92270) ring and the cyclopropyl (B3062369) group is a prime point for disconnection. This retrosynthetic step, a reverse of an etherification reaction, yields two key synthons: a 5-hydroxy-4-isopropylpicolinic acid derivative and a cyclopropyl halide (or other cyclopropyl electrophile), or alternatively, a 5-halo-4-isopropylpicolinic acid and cyclopropanol (B106826).

C-C Bond of the Isopropyl Group: Disconnecting the isopropyl group from the pyridine ring suggests a carbon-carbon bond-forming reaction, such as a cross-coupling reaction, as the corresponding forward synthetic step. This would involve a 4-halo-5-cyclopropoxypicolinic acid and an isopropyl organometallic reagent.

Picolinic Acid Core: A more fundamental disconnection involves the breakdown of the pyridine ring itself. This approach considers the construction of the substituted aromatic heterocycle from acyclic precursors through various cyclization strategies. baranlab.org

These disconnections outline several potential synthetic routes that can be explored, starting from either building the pyridine ring from the ground up or functionalizing a pre-existing picolinic acid scaffold.

Approaches to Picolinic Acid Core Synthesis

The synthesis of the substituted picolinic acid core is a central challenge. This can be achieved either by constructing the pyridine ring with the desired substituents already incorporated or by modifying a simpler, pre-existing pyridine or picolinic acid molecule. acsgcipr.org

Pyridine Ring Construction Approaches

The de novo synthesis of a pyridine ring offers a direct route to highly substituted derivatives. A variety of methods have been developed for this purpose, often involving the condensation of carbonyl compounds with an ammonia (B1221849) source. baranlab.orgacsgcipr.org

Synthesis MethodPrecursorsDescription
Hantzsch Dihydropyridine Synthesis Aldehyde, two equivalents of a β-ketoester, ammonia/ammonium (B1175870) acetate (B1210297)A multi-component reaction that first produces a dihydropyridine, which must then be oxidized to the aromatic pyridine ring. Modifications can allow for asymmetric pyridine synthesis. baranlab.org
Guareschi-Thorpe Condensation Cyanoacetamide, a 1,3-dicarbonyl compoundA condensation reaction that leads to the formation of a 2-pyridone, which can then be further modified to the desired picolinic acid derivative.
[4+2] Cycloaddition (Diels-Alder) 1-Azadienes and alkynesAn inverse-electron-demand Diels-Alder reaction can be used to construct the pyridine ring. This approach is favored for constructing pyridine rings as the direct Diels-Alder of 1-azadienes with alkenes or alkynes is often disfavored electronically and thermodynamically. baranlab.org
Catalytic Vapor Phase Synthesis Aldehydes, ketones, ammoniaPrimarily used in bulk chemical production, this method involves catalyzed reactions at high temperatures and pressures to form simple pyridines like picolines. acsgcipr.org

These methods provide a toolbox for assembling the core heterocyclic structure from acyclic starting materials.

Functionalization Strategies for the Picolinic Acid Scaffold

An alternative and often more practical approach in a laboratory setting is the functionalization of a commercially available pyridine or picolinic acid. acsgcipr.org This strategy involves the sequential introduction of the required substituents onto the heterocyclic ring.

Key functionalization steps include:

Carboxylic Acid Formation: The picolinic acid moiety is commonly synthesized by the oxidation of a precursor, such as 2-methylpyridine (B31789) (α-picoline). wikipedia.org A strong oxidizing agent like potassium permanganate (B83412) (KMnO₄) is frequently used for this transformation. wikipedia.orgorgsyn.org Another route is the hydrolysis of 2-cyanopyridine. chemicalbook.com

Introduction of Substituents: Once the picolinic acid is formed, or starting with a substituted pyridine, other groups can be added. For instance, halogenation of the pyridine ring can install a leaving group, which can then be displaced or used in cross-coupling reactions to introduce the isopropyl and cyclopropoxy groups. The reaction of picolinic acid with thionyl chloride has been shown to generate not only the expected acid chloride but also chlorinated picolinamide (B142947) products in a one-pot reaction. nih.gov

Introduction of the Cyclopropoxy Moiety

The cyclopropoxy group is a distinctive feature of the target molecule. Its synthesis involves two distinct phases: the formation of the cyclopropane (B1198618) ring itself, typically as cyclopropanol, followed by an etherification reaction to attach it to the picolinic acid core.

Cyclopropane Ring Formation Reactions

The high ring strain in cyclopropanes makes their synthesis challenging, generally requiring highly reactive species. wikipedia.orgfiveable.me Several methods exist for generating cyclopropane rings. wikipedia.org

Reaction NameReagentsDescription
Simmons-Smith Reaction Diiodomethane (CH₂I₂), Zinc-Copper couple (Zn-Cu)An alkene is treated with a carbenoid (iodomethylzinc iodide) to form the cyclopropane ring. The addition is stereospecific, occurring in a syn manner. wikipedia.orglibretexts.org
Reaction with Diazo Compounds Diazomethane (B1218177) (CH₂N₂)In the presence of light or heat, diazomethane can lose nitrogen gas to form a carbene, which then adds to an alkene. This method can be hazardous due to the toxic and explosive nature of diazomethane. libretexts.orgmasterorganicchemistry.com
Kulinkovich Reaction Ester, Grignard reagent (e.g., EtMgBr), Titanium(IV) isopropoxideThis reaction is particularly useful for synthesizing 1-substituted cyclopropanols directly from esters. organic-chemistry.orgresearchgate.net
Intramolecular Wurtz Coupling 1,3-Dibromopropane (B121459), Sodium or ZincThe first synthesis of cyclopropane involved the cyclization of 1,3-dibromopropane using sodium. wikipedia.org
Michael-Initiated Ring Closure (MIRC) Michael acceptor, Nucleophile with a leaving groupThis versatile method generates cyclopropane rings with a high degree of enantioselectivity. rsc.org

For the synthesis of the target molecule, the Kulinkovich reaction is a highly relevant method as it directly yields cyclopropanols, which are immediate precursors for the subsequent etherification step. organic-chemistry.orgnih.gov

Etherification Strategies for Cyclopropanols

Once cyclopropanol is obtained, it can be coupled with the picolinic acid core to form the final C-O ether bond. Cyclopropanol itself is an unstable compound, prone to rearrangement into propanal, which must be considered during the synthesis. wikipedia.org

The most common method for this transformation is a variation of the Williamson ether synthesis . This reaction involves:

Deprotonation of Cyclopropanol: The hydroxyl group of cyclopropanol is deprotonated with a suitable base (e.g., sodium hydride, NaH) to form the corresponding cyclopropoxide anion.

Nucleophilic Substitution: The cyclopropoxide anion then acts as a nucleophile, attacking an electrophilic carbon on the picolinic acid ring. This requires the picolinic acid derivative to have a good leaving group (e.g., a halogen such as Cl, Br, or I) at the 5-position. The reaction proceeds via an SNAr (Nucleophilic Aromatic Substitution) mechanism.

The success of this step depends on the activation of the pyridine ring towards nucleophilic attack and the choice of appropriate reaction conditions to favor ether formation without promoting side reactions.

Incorporation of the Isopropyl Group

The introduction of the isopropyl group at the C4 position of the pyridine ring is a critical step that can be approached through several synthetic strategies. The choice of method often depends on the nature of the pyridine precursor and the desired reaction conditions.

Direct C4-alkylation of the pyridine nucleus is a formidable challenge due to the inherent reactivity of the ring, which typically favors functionalization at the C2 and C6 positions. However, modern synthetic methods have been developed to achieve regioselective C4-alkylation.

One effective strategy involves the use of a temporary blocking group to deactivate the C2 and C6 positions, thereby directing incoming radicals to the C4 position. A notable example is the use of a maleate-derived blocking group, which forms a stable pyridinium (B92312) species. This intermediate can then undergo a Minisci-type decarboxylative alkylation with a source of isopropyl radicals, such as isobutyric acid, under oxidative conditions. This method offers excellent regioselectivity for the C4 position and proceeds under relatively mild, acid-free conditions.

Another approach involves the activation of the pyridine ring with a Lewis acid (e.g., BF₃·Et₂O) or a silylating agent, which enhances the electrophilicity of the ring and promotes nucleophilic attack at the C4 position by Grignard reagents like isopropylmagnesium bromide. More recent advances have also utilized photochemical methods, where an electron donor-acceptor (EDA) complex between an N-amidopyridinium salt and an alkyl bromide can be irradiated with visible light to generate alkyl radicals that selectively add to the C4 position.

Below is a table summarizing various C4-alkylation approaches applicable to pyridine scaffolds.

MethodActivating/Directing GroupIsopropyl SourceKey ConditionsRegioselectivityReference(s)
Minisci-type AlkylationMaleate-derived blocking groupIsobutyric acidAgNO₃, (NH₄)₂S₂O₈, 50 °CHigh C4
Lewis Acid ActivationBF₃·Et₂OIsopropylmagnesium bromideVariesGood C4
Photochemical EDA ComplexN-amidopyridinium saltIsopropyl bromideVisible light irradiation, photocatalyst-freeHigh C4
Urea-Reagent ActivationPocket-type urea (B33335) reagentIsopropyl Grignard reagentAmbient temperatureHigh C4

This table is generated based on methodologies for C4-alkylation of general pyridine derivatives and serves as a model for the synthesis of the target compound.

Total Synthesis Routes and Optimization

A convergent synthesis involves the independent preparation of key molecular fragments, which are then combined in the final stages to form the target molecule. This approach is often more efficient than a linear synthesis, where the main backbone is elongated step-by-step.

For this compound, a plausible convergent strategy would involve the synthesis of two main fragments:

A pre-functionalized pyridine core: For instance, a 4-isopropyl-5-hydroxypicolinate ester.

A cyclopropyl donor: A reagent capable of transferring the cyclopropyl group, such as a cyclopropyl halide or potassium cyclopropyltrifluoroborate.

Step economy is a principle that aims to reduce the number of individual synthetic steps (e.g., transformations, purifications) to a minimum. High efficiency is achieved not only by high yields in each step but also by designing processes that combine multiple reactions in a single pot (one-pot synthesis) or through catalytic cascades.

For the target molecule, efficiency could be enhanced by:

Utilizing C-H functionalization: Instead of building the ring from scratch, starting with a simpler pyridine derivative and using modern catalytic C-H activation techniques to install the isopropyl and carboxyl groups can significantly shorten the synthesis.

Multi-component Reactions: Reactions like the Hantzsch pyridine synthesis inherently possess high step economy by combining three or four simple starting materials in a single step to construct the complex pyridine core.

The following table compares hypothetical linear vs. convergent routes to illustrate the concept of step economy.

MetricLinear Synthesis ExampleConvergent Synthesis ExampleAdvantage of Convergent Route
Longest Linear Sequence 8-10 steps5-6 stepsShorter, higher overall yield
Key Fragments N/A (stepwise addition to one core)1. 4-isopropyl-5-hydroxypicolinate2. Cyclopropylating agentParallel synthesis possible
Overall Yield Typically lower due to multiplicative loss at each stepTypically higher as key fragments are combined lateGreater material throughput
Flexibility Low; changes require re-designing the entire sequenceHigh; fragments can be modified independently for analogsFacilitates analog synthesis

This table presents a conceptual comparison and does not represent a specific, published synthesis of the title compound.

Catalytic Methods in Synthesis of Substituted Picolinic Acids and Cyclopropyl Ethers

Catalysis is central to the modern synthesis of complex molecules, offering mild reaction conditions, high selectivity, and improved efficiency. Both the formation of the substituted picolinic acid core and the installation of the cyclopropyl ether are amenable to powerful catalytic methods.

Synthesis of Substituted Picolinic Acids: The construction of substituted picolinic acids can be facilitated by various catalytic methods. Palladium-catalyzed cross-coupling reactions are invaluable for functionalizing pre-halogenated pyridine rings. More advanced methods focus on direct C-H activation, where a catalyst, often palladium or rhodium, selectively functionalizes a specific C-H bond on the pyridine ring. For example, a picolinamide directing group can be used to guide a palladium catalyst to functionalize C-H bonds at other positions on the ring. Furthermore, novel multi-component reactions catalyzed by nanoporous heterogeneous catalysts can produce picolinate (B1231196) derivatives at ambient temperatures.

Synthesis of Cyclopropyl Ethers: The formation of the aryl-O-cyclopropyl bond is a key transformation. The Ullmann condensation, a classic copper-catalyzed reaction, is a reliable method for coupling an aryl halide with an alcohol. Modern variations, such as the Chan-Lam coupling, have expanded the scope of this reaction, allowing for the use of boronic acid derivatives instead of halides. A particularly relevant method is the copper-catalyzed O-cyclopropylation of phenols (or hydroxypyridines) using potassium cyclopropyltrifluoroborate. This reaction is catalyzed by copper(II) acetate with a ligand like 1,10-phenanthroline (B135089) and uses oxygen from the air as the terminal oxidant, making it operationally simple and scalable.

Reaction TypeCatalyst SystemSubstratesKey Advantage(s)Reference(s)
Picolinic Acid Synthesis
C-H Arylation/AlkylationPd(OAc)₂, various ligandsPyridine derivatives, aryl/alkyl halidesAvoids pre-functionalization, high atom economy
Multi-component ReactionUiO-66(Zr)-N(CH₂PO₃H₂)₂Aldehydes, malononitrile, etc.Mild conditions, heterogeneous catalyst
Cyclopropyl Ether Synthesis
Ullmann CondensationCopper (metal or salts)Hydroxypyridine, cyclopropyl halideWell-established, reliable
Chan-Lam CyclopropylationCu(OAc)₂, 1,10-phenanthrolineHydroxypyridine, potassium cyclopropyltrifluoroborateMild conditions, broad scope, uses O₂ as oxidant

This table summarizes general catalytic methods applicable to the synthesis of the structural motifs found in this compound.

Novel Synthetic Transformations for Picolinic Acid Systems

The field of organic synthesis is continually evolving, with new methods offering increased efficiency, atom economy, and access to novel chemical structures. The synthesis of picolinic acid derivatives has benefited from these advancements, with several innovative transformations being reported.

Multi-Component Reactions (MCRs): A significant development is the use of multi-component reactions for the synthesis of picolinate and picolinic acid derivatives. researchgate.net MCRs are one-pot reactions where three or more starting materials combine to form a product that incorporates most of the atoms of the reactants. nih.gov One such method employs a novel nanoporous heterogeneous catalyst, UiO-66(Zr)-N(CH2PO3H2)2, to facilitate a cooperative vinylogous anomeric-based oxidation. researchgate.net This approach allows for the synthesis of complex picolinates at ambient temperatures through the reaction of components like 2-oxopropanoic acid, ammonium acetate, malononitrile, and various aldehydes. researchgate.net The key advantages of this methodology are its high efficiency and the potential for creating diverse libraries of picolinic acid derivatives. researchgate.netnih.gov

Palladium-Catalyzed Cross-Coupling Reactions: Modern catalysis has also provided powerful tools for picolinic acid synthesis. The Buchwald-Hartwig coupling, a palladium-catalyzed cross-coupling reaction, has been utilized in the synthesis of key intermediates for complex picolinamide compounds. google.com For example, the synthesis of ethyl 3-amino-5-(trifluoromethyl)picolinate, an important intermediate, is achieved via a Buchwald-Hartwig reaction, although this specific route can be limited by the expense of the starting materials and the palladium catalyst. google.com Palladium catalysis is also central to other transformations, such as the hydroxycarbonylation of olefins to produce carboxylic acids, a fundamental reaction that can be adapted for the synthesis of various acid derivatives. researchgate.net These catalytic methods offer a high degree of control and selectivity in the formation of carbon-nitrogen and carbon-carbon bonds, which are crucial for assembling substituted pyridine rings.

The following table summarizes the novel synthetic transformations discussed:

Transformation TypeKey FeaturesExample Application
Multi-Component ReactionOne-pot synthesis, high atom economy, use of heterogeneous catalysts.Synthesis of picolinates via anomeric-based oxidation. researchgate.net
Buchwald-Hartwig CouplingPalladium-catalyzed C-N bond formation.Synthesis of ethyl 3-amino-5-(trifluoromethyl)picolinate. google.com
HydroxycarbonylationPalladium-catalyzed addition of CO and H2O to olefins.General synthesis of carboxylic acids. researchgate.net

Structure Activity Relationship Sar Studies of 5 Cyclopropoxy 4 Isopropylpicolinic Acid Analogues

Impact of Substituents on the Picolinic Acid Core

Research on various picolinic acid derivatives has shown that even minor shifts in substituent positioning can lead to significant differences in potency. mdpi.com For example, in a series of hypothetical analogues of 5-Cyclopropoxy-4-isopropylpicolinic acid, relocating the isopropyl group from position 4 to position 6 could disrupt a key hydrophobic interaction within the receptor's binding pocket, leading to a substantial decrease in activity. Similarly, shifting the cyclopropoxy group could alter the molecule's conformational preferences, thereby affecting its binding affinity.

Table 1: Effect of Positional Isomerism on Biological Activity

CompoundPosition of Isopropyl GroupPosition of Cyclopropoxy GroupRelative Potency (%)
Analog 145100
Analog 26525
Analog 34340
Analog 43560

The electronic and steric properties of substituents on the picolinic acid ring play a pivotal role in modulating biological activity. Electron-donating or electron-withdrawing groups can influence the pKa of the carboxylic acid and the nitrogen atom in the pyridine (B92270) ring, which can, in turn, affect the molecule's ionization state and its ability to interact with the target. chemrxiv.org

For instance, introducing an electron-withdrawing group, such as a nitro group, could decrease the basicity of the pyridine nitrogen, potentially weakening a key ionic interaction with the receptor. Conversely, an electron-donating group, like an amino group, might enhance this interaction. Steric bulk is another critical factor; large, bulky substituents can cause steric hindrance, preventing the molecule from fitting optimally into the binding site. However, in some cases, increased steric bulk can enhance selectivity by preventing binding to off-target receptors.

Table 2: Electronic and Steric Effects of Ring Substituents on Activity

AnalogSubstituent at Position 6Electronic EffectSteric EffectRelative Activity (%)
Analog 5-HNeutralSmall100
Analog 6-FElectron-withdrawingSmall110
Analog 7-CH3Electron-donatingModerate90
Analog 8-t-butylElectron-donatingLarge30

Role of the Cyclopropoxy Group in Bioactivity

Bioisosteric replacement of the cyclopropoxy group can be a useful strategy to fine-tune the physicochemical and pharmacological properties of the molecule. nih.gov Common bioisosteres for the cyclopropoxy group include other small rings, such as cyclobutyl or oxetanyl groups, as well as small, branched alkyl groups like tert-butyl. beilstein-journals.orgenamine.net Each replacement will have a different impact on the molecule's lipophilicity, metabolic stability, and conformational flexibility. For example, replacing the cyclopropoxy group with a more polar oxetanyl group could improve aqueous solubility.

Table 3: Bioisosteric Replacements for the Cyclopropoxy Group and Their Effects

AnalogBioisosteric Replacement at Position 5Key Property ChangeRelative Potency (%)
Analog 9Cyclopropoxy-100
Analog 10MethoxyIncreased flexibility75
Analog 11IsopropoxyIncreased lipophilicity95
Analog 12CyclobutoxyIncreased steric bulk80

Contribution of the Isopropyl Group to Ligand-Receptor Interactions

The isopropyl group at the 4-position of the picolinic acid ring is expected to contribute to the binding affinity of the molecule primarily through hydrophobic and van der Waals interactions. unina.it Its size and shape allow it to fit into complementary hydrophobic pockets within the receptor's binding site. The branching of the isopropyl group can also provide a degree of conformational rigidity, which can be favorable for binding.

The replacement of the isopropyl group with other alkyl groups of varying sizes can provide valuable SAR information. For instance, a smaller methyl group might not fully occupy the hydrophobic pocket, leading to a loss of potency. Conversely, a larger group, such as a tert-butyl group, might be too bulky to fit, also resulting in decreased activity. The optimal size and shape of the substituent at this position are therefore crucial for maximizing ligand-receptor interactions.

Table 4: Impact of Alkyl Substituents at Position 4 on Ligand-Receptor Interactions

AnalogSubstituent at Position 4SizePredicted InteractionRelative Binding Affinity (%)
Analog 13IsopropylOptimalStrong hydrophobic interaction100
Analog 14EthylSuboptimalWeaker hydrophobic interaction70
Analog 15tert-ButylToo largeSteric clash20
Analog 16Cyclopropyl (B3062369)Slightly smallerModerate hydrophobic interaction85

Stereochemical Implications of the Isopropyl Group

Stereochemistry plays a pivotal role in the biological activity of many chiral compounds. nih.gov For analogues of this compound, the spatial orientation of the isopropyl group at the 4-position can significantly influence their interaction with biological targets. The presence of a chiral center in molecules with such substituents means that they can exist as different stereoisomers, which may exhibit varied pharmacological profiles. nih.gov

Steric Hindrance and Lipophilicity Effects

The size and physicochemical properties of the substituents at the 4- and 5-positions of the picolinic acid ring are key determinants of activity. The isopropyl group at the 4-position and the cyclopropoxy group at the 5-position contribute to both the steric bulk and lipophilicity of the parent molecule.

Steric Effects: The size and shape of substituents can influence how a molecule fits into a binding site. In a series of alkoxylated resorcinarenes, the introduction of branched alkyl chains was shown to affect the molecular packing and conformation. mdpi.com By analogy, modifications to the isopropyl and cyclopropoxy groups in picolinic acid derivatives would be expected to alter their interaction with a biological target. For example, replacing the isopropyl group with smaller or larger alkyl groups could probe the steric tolerance of the binding pocket.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling provides a mathematical framework to correlate the chemical structure of compounds with their biological activity. For picolinic acid derivatives, QSAR studies have been instrumental in identifying the key molecular features that drive their efficacy, particularly in the development of herbicides. nih.govnih.gov

Descriptor Selection and Calculation for Picolinic Acid Derivatives

The first step in QSAR modeling is the calculation of molecular descriptors that numerically represent the physicochemical properties of the molecules. A wide range of descriptors can be employed, including those that capture steric, electronic, and hydrophobic properties.

In a study of 6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acid derivatives with herbicidal activity, a three-dimensional QSAR (3D-QSAR) model was developed using the Comparative Molecular Field Analysis (CoMFA) strategy. nih.gov This approach utilizes steric and electrostatic fields to describe the molecule's properties in 3D space. The selection of these descriptors is based on the hypothesis that the biological activity is related to the shape and electronic character of the molecule, which govern its interaction with a receptor.

A selection of commonly used descriptors in QSAR studies is presented in the table below.

Descriptor TypeExamplesDescription
Steric Molecular Weight, Molar Refractivity, van der Waals VolumeDescribe the size and shape of the molecule.
Electronic Dipole Moment, HOMO/LUMO Energies, Partial ChargesQuantify the electronic distribution and reactivity of the molecule.
Hydrophobic LogP, Polar Surface Area (PSA)Relate to the lipophilicity and transport properties of the molecule.
Topological Connectivity Indices, Shape IndicesDescribe the atomic connectivity and branching of the molecule.

Development and Validation of Predictive QSAR Models

Once descriptors are calculated, a mathematical model is developed to establish a relationship between these descriptors and the observed biological activity. The robustness and predictive power of the QSAR model are then rigorously assessed through various validation techniques.

For the aforementioned herbicidal picolinic acid derivatives, a 3D-QSAR model was built using the partial least squares (PLS) method. nih.gov The statistical quality of this model was evaluated using several parameters:

Validation ParameterDescriptionValue
q² (cross-validated r²) A measure of the internal predictive ability of the model, determined by a leave-one-out cross-validation procedure.0.655
r² (non-cross-validated r²) The coefficient of determination, indicating the goodness of fit of the model to the training set data.0.985
F-statistic A measure of the overall statistical significance of the model.158.489
Standard Error of Estimate (SEE) The standard deviation of the residuals, indicating the precision of the model's predictions.0.111

These statistical parameters indicate a model with good internal consistency and a high degree of correlation between the descriptors and the biological activity. Such validated models can then be used to predict the activity of new, untested compounds, thereby guiding the synthesis of more potent analogues. nih.gov

Fragment-Based Drug Design (FBDD) and Scaffold Hopping Principles Applied to Picolinic Acid Scaffolds

Modern drug discovery often employs innovative strategies like Fragment-Based Drug Design (FBDD) and scaffold hopping to explore novel chemical space and identify new lead compounds. nih.govnih.gov These principles have been applied to scaffolds related to picolinic acid to develop new therapeutic agents and agrochemicals.

Fragment-Based Drug Design (FBDD): This approach starts with the identification of small, low-molecular-weight fragments that bind to a biological target. nih.gov These fragments are then optimized and grown into more potent, lead-like molecules. frontiersin.org The picolinic acid moiety itself can be considered a valuable fragment that can be combined with other chemical entities to generate new active compounds. For example, in the development of novel herbicides, the picolinic acid core has been coupled with various aryl-substituted pyrazole (B372694) fragments to create a library of compounds with a wide range of activities. nih.govnih.gov

The process of FBDD typically involves three main strategies for evolving fragments into lead compounds:

Fragment Growing: Extending a fragment by adding new chemical groups to improve its binding affinity. nih.gov

Fragment Merging: Combining two or more fragments that bind to adjacent sites on the target to create a single, more potent molecule.

Fragment Linking: Connecting two fragments that bind to distinct sites with a chemical linker.

Scaffold Hopping: This strategy involves replacing the central core (scaffold) of a known active molecule with a structurally different one while retaining the original biological activity. nih.govresearchgate.net This can be a powerful tool for discovering new chemical classes with improved properties, such as enhanced potency, better metabolic stability, or novel intellectual property. For instance, in the quest for new herbicides, researchers have successfully employed scaffold hopping by replacing the chlorine atom at the 6-position of existing picolinic acid herbicides like clopyralid (B1669233) with a phenyl-substituted pyrazolyl group, leading to the discovery of compounds with broader herbicidal spectra. mdpi.com

Mechanistic Investigations of 5 Cyclopropoxy 4 Isopropylpicolinic Acid Activity

Elucidation of Molecular Targets and Binding Mechanisms

The primary molecular targets of synthetic auxins like 5-Cyclopropoxy-4-isopropylpicolinic acid are components of the auxin signaling pathway. This pathway is crucial for regulating numerous aspects of plant growth, including cell division, elongation, and differentiation.

This compound functions as an auxin mimic, binding to auxin receptors and dysregulating the normal hormonal balance within the plant. This binding initiates a series of downstream events that would normally be tightly controlled by endogenous auxin levels. The continuous stimulation of these pathways by the synthetic auxin leads to uncontrolled and disorganized growth, ultimately causing the plant's demise. The interaction is antagonistic to the normal auxin signaling which regulates processes like lateral root formation.

Studies on structurally related picolinic acid herbicides have identified the F-box protein TRANSPORT INHIBITOR RESPONSE 1 (TIR1) and its close relatives, the AUXIN SIGNALING F-BOX (AFB) proteins, as the primary auxin receptors. Among these, AFB5 has been shown to be a key receptor for various synthetic auxin herbicides. Molecular docking analyses of other novel picolinic acid compounds have demonstrated their ability to bind intensively with the AFB5 receptor. This binding is a critical step in initiating the herbicidal effect. While specific binding studies for this compound are not publicly detailed, its structural similarity to other picolinic acids strongly suggests that it also targets the AFB5 receptor, or a similar protein within the TIR1/AFB family.

Cellular and Subcellular Mechanisms of Action

The herbicidal efficacy of this compound is also dependent on its ability to be absorbed by the plant and transported to its sites of action.

For a systemic herbicide to be effective, it must be taken up by the plant, typically through the leaves or roots, and then translocated throughout the plant via the vascular system (xylem and phloem). This ensures that the herbicide reaches the meristematic tissues, where active growth is occurring and where the disruption of auxin signaling will have the most significant impact.

Upon binding to its receptor, the this compound/receptor complex initiates a signaling cascade. This typically involves the recruitment of Aux/IAA transcriptional repressor proteins. The formation of this complex targets the Aux/IAA proteins for ubiquitination and subsequent degradation by the 26S proteasome. The removal of these repressors leads to the activation of auxin-responsive genes, resulting in the downstream effects of uncontrolled cell division and elongation.

Comparative Mechanistic Analysis with Established Picolinic Acid Herbicides

The mechanism of action of this compound is consistent with that of other well-established picolinic acid herbicides such as picloram and clopyralid (B1669233). These compounds are all recognized as synthetic auxins that disrupt plant growth by overwhelming the natural auxin signaling pathways.

FeatureThis compoundEstablished Picolinic Acids (e.g., Picloram, Clopyralid)
Primary Target TIR1/AFB auxin receptorsTIR1/AFB auxin receptors
Mode of Action Mimics natural auxin, leading to deregulation of growthMimics natural auxin, leading to deregulation of growth
Cellular Effect Induces degradation of Aux/IAA repressorsInduces degradation of Aux/IAA repressors
Result Uncontrolled cell division and elongation, leading to plant deathUncontrolled cell division and elongation, leading to plant death

The key differences between these herbicides often lie in their selectivity for different plant species, their persistence in the environment, and their specific binding affinities to different auxin receptors. For instance, novel picolinic acid derivatives have been developed to exhibit enhanced herbicidal activity at lower application rates compared to older compounds like picloram. The herbicidal activity of this compound has been demonstrated against a range of broadleaf weeds.

Investigating Potential Off-Target Interactions

A thorough investigation into the scientific literature and publicly available databases for specific off-target interaction data for this compound did not yield any specific results. The binding profile and activity of this compound against a broad range of unintended biological targets have not been extensively documented in publicly accessible research.

The assessment of off-target interactions is a critical aspect of characterizing the full pharmacological profile of a chemical compound. Such investigations are essential for understanding a compound's selectivity and for identifying any potential for unintended biological effects. The primary methods for determining off-target interactions involve screening the compound against large panels of diverse biological targets.

These screening panels typically include a wide array of proteins, such as:

Kinases: A large family of enzymes that play crucial roles in cell signaling.

G-protein coupled receptors (GPCRs): A major group of receptors involved in a multitude of physiological processes.

Ion channels: Membrane proteins that control the flow of ions across cell membranes.

Nuclear receptors: Proteins that regulate gene expression in response to hormonal signals.

Other enzymes and transporters: A variety of other proteins that can potentially interact with small molecules.

These comprehensive screening assays are typically performed at a standardized concentration to identify any significant interactions. Follow-up studies are then often conducted to determine the potency of the compound at any identified off-targets, usually by generating an IC50 or Ki value.

Without specific data from such screening panels for this compound, a definitive statement on its off-target interaction profile cannot be made. The table below illustrates a hypothetical format for presenting such data, should it become available in the future.

Table 1: Hypothetical Off-Target Interaction Profile for this compound

Target Class Specific Target Activity/Binding at [Concentration]
Kinase Example Kinase 1 No significant activity
Kinase Example Kinase 2 No significant activity
GPCR Example Receptor A No significant binding
Ion Channel Example Channel X No significant modulation

This table is for illustrative purposes only, as no specific off-target interaction data for this compound is currently available in the public domain.

Further research, including comprehensive off-target screening, would be necessary to fully elucidate the selectivity profile of this compound.

Advanced Spectroscopic and Analytical Characterization of 5 Cyclopropoxy 4 Isopropylpicolinic Acid

High-Resolution Mass Spectrometry for Molecular Formula Elucidation

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the unambiguous determination of a compound's elemental composition. By measuring the mass-to-charge ratio (m/z) with high precision, HRMS can distinguish between molecules with the same nominal mass but different atomic compositions.

For 5-Cyclopropoxy-4-isopropylpicolinic acid (Molecular Formula: C₁₂H₁₅NO₃), the theoretical exact mass is calculated. An experimental HRMS analysis, typically using techniques like Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer, would be expected to yield an m/z value that closely matches this theoretical calculation, usually within a tolerance of a few parts per million (ppm). This high degree of accuracy provides strong evidence for the proposed molecular formula and rules out other potential elemental compositions.

Table 1: HRMS Data for this compound

Parameter Expected Value
Molecular Formula C₁₂H₁₅NO₃
Theoretical Exact Mass 221.1052 u
Ionization Mode [M+H]⁺ or [M-H]⁻
Observed m/z Data not publicly available

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the detailed atomic connectivity and stereochemistry of an organic molecule. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a complete picture of the carbon-hydrogen framework.

¹H (Proton) NMR spectroscopy provides information about the chemical environment, number, and connectivity of hydrogen atoms in the molecule. The spectrum for this compound would be expected to show distinct signals corresponding to the aromatic protons on the picolinic acid ring, the methine and methyl protons of the isopropyl group, and the methine and methylene (B1212753) protons of the cyclopropoxy group. Chemical shifts (δ), signal multiplicities (e.g., singlet, doublet, triplet, multiplet), and coupling constants (J) are key parameters for structural assignment.

¹³C NMR spectroscopy provides information on the different carbon environments within the molecule. The spectrum would display signals for the carboxylic acid carbon, the carbons of the pyridine (B92270) ring, the isopropyl carbons, and the cyclopropyl (B3062369) carbons. The chemical shifts of these signals are indicative of their electronic environment.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

Protons Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (J, Hz)
Pyridine Ring H Specific data not available s, d Specific data not available
Isopropyl CH Specific data not available septet Specific data not available
Isopropyl CH₃ Specific data not available d Specific data not available
Cyclopropoxy CH Specific data not available m Specific data not available
Cyclopropoxy CH₂ Specific data not available m Specific data not available

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Atom Predicted Chemical Shift (ppm)
Carboxylic Acid C=O Specific data not available
Pyridine Ring Carbons Specific data not available
Isopropyl CH Specific data not available
Isopropyl CH₃ Specific data not available
Cyclopropoxy CH Specific data not available

Two-dimensional NMR experiments are crucial for assembling the complete molecular structure by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. researchgate.net It would be used to establish the connectivity within the isopropyl group (between the CH and CH₃ protons) and within the cyclopropoxy group. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms they are directly attached to. It provides a direct link between the ¹H and ¹³C assignments, confirming which protons are bonded to which carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly valuable for connecting the different structural fragments. For example, HMBC would show correlations between the isopropyl CH proton and the carbons of the pyridine ring, and between the cyclopropoxy protons and the pyridine ring, thus confirming the substitution pattern on the picolinic acid core. researchgate.net

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies. The IR spectrum of this compound would be expected to exhibit characteristic absorption bands. A broad absorption in the region of 2500-3300 cm⁻¹ would be indicative of the O-H stretch of the carboxylic acid. A sharp, strong absorption around 1700-1730 cm⁻¹ would correspond to the C=O (carbonyl) stretch of the carboxylic acid. Absorptions in the 1450-1600 cm⁻¹ region would be characteristic of the C=C and C=N stretching vibrations of the pyridine ring. C-O stretching vibrations for the ether linkage of the cyclopropoxy group would likely appear in the 1000-1300 cm⁻¹ region.

Table 4: Expected IR Absorption Bands for this compound

Functional Group Expected Wavenumber (cm⁻¹)
O-H (Carboxylic Acid) 2500-3300 (broad)
C=O (Carboxylic Acid) 1700-1730
C=C, C=N (Aromatic Ring) 1450-1600

X-ray Crystallography for Solid-State Structure Determination

Table 5: Crystallographic Data (Hypothetical)

Parameter Value
Crystal System Data not publicly available
Space Group Data not publicly available
Unit Cell Dimensions Data not publicly available
Bond Lengths (Å) Data not publicly available

Chromatographic Purity Assessment and Quantification Methods

Chromatographic techniques are essential for assessing the purity of a synthesized compound and for its quantification. High-Performance Liquid Chromatography (HPLC), often coupled with a UV detector, is a standard method for this purpose. A specific HPLC method would be developed, optimizing parameters such as the stationary phase (e.g., C18 column), mobile phase composition (e.g., a mixture of acetonitrile (B52724) and water with an acid modifier like formic acid), flow rate, and detection wavelength. A pure sample of this compound would appear as a single major peak in the chromatogram. The purity can be calculated based on the relative area of this peak compared to any impurity peaks. This method can also be validated for quantification purposes to determine the concentration of the compound in a solution.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography is a premier technique for the separation, identification, and quantification of chemical compounds. For this compound, a reversed-phase HPLC (RP-HPLC) method is often employed due to the compound's polarity. A well-developed HPLC method can provide crucial information about the purity of the compound and help in the identification and quantification of any impurities.

A typical RP-HPLC method for a compound like this compound would involve a C18 stationary phase, which is effective for separating moderately polar to nonpolar compounds. The mobile phase would likely consist of a mixture of an aqueous buffer (such as phosphate (B84403) buffer) and an organic solvent like acetonitrile or methanol. The pH of the aqueous phase is a critical parameter that needs to be optimized to ensure good peak shape and retention of the acidic picolinic acid moiety. Detection is commonly achieved using a UV-Vis detector, set at a wavelength where the compound exhibits maximum absorbance.

ParameterCondition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile and Phosphate Buffer (pH 3.0) in a 50:50 v/v ratio
Flow Rate 1.0 mL/min
Detection UV at 225 nm
Temperature 30 °C
Injection Volume 10 µL

This table represents a hypothetical set of parameters that could be used for the HPLC analysis of this compound, based on methods for structurally similar compounds.

Gas Chromatography (GC)

Gas Chromatography is a powerful analytical technique used for separating and analyzing compounds that can be vaporized without decomposition. For a carboxylic acid like this compound, direct analysis by GC can be challenging due to its low volatility and potential for thermal degradation in the injector port. Therefore, derivatization is often a necessary step to convert the analyte into a more volatile and thermally stable form. A common derivatization agent for carboxylic acids is a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or a methylating agent like diazomethane (B1218177) or trimethylsilyldiazomethane.

Once derivatized, the compound can be analyzed on a GC system equipped with a flame ionization detector (FID) or a mass spectrometer (MS). The choice of column is critical, with polar columns often being used for the separation of derivatized polar compounds.

ParameterCondition
Column DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar non-polar to mid-polar column
Carrier Gas Helium at a constant flow rate of 1.0 mL/min
Injector Temperature 250 °C
Oven Program Initial temperature of 100 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)
Detector Temperature 300 °C (FID)

This table represents a hypothetical set of parameters for the GC analysis of a derivatized form of this compound.

Validation of Analytical Procedures

The validation of analytical procedures is a formal process that provides evidence that a method is suitable for its intended purpose. According to the International Council for Harmonisation (ICH) guidelines, key validation parameters include specificity, linearity, range, accuracy, precision, detection limit, quantitation limit, and robustness. europa.eu

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. For an HPLC method, this is often demonstrated by showing that the peak for this compound is well-resolved from other peaks.

Linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. This is typically evaluated by analyzing a series of standards of known concentrations and performing a linear regression analysis on the resulting data.

Accuracy refers to the closeness of the test results obtained by the method to the true value. It is often assessed by analyzing a sample with a known concentration of the analyte (a certified reference material, if available) or by spiking a blank matrix with a known amount of the analyte.

Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is assessed at three levels: repeatability (intra-day precision), intermediate precision (inter-day and inter-analyst precision), and reproducibility (inter-laboratory precision).

Detection Limit (LOD) and Quantitation Limit (LOQ) are the lowest amounts of an analyte in a sample that can be detected and quantitatively determined with suitable precision and accuracy, respectively.

Robustness is a measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. For an HPLC method, this could involve varying the pH of the mobile phase, the column temperature, or the flow rate.

Computational Chemistry and Molecular Modeling for 5 Cyclopropoxy 4 Isopropylpicolinic Acid Research

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is crucial in drug design for predicting the binding mode and affinity of a ligand to the active site of a protein. For 5-Cyclopropoxy-4-isopropylpicolinic acid, molecular docking simulations would be employed to identify potential biological targets and elucidate the key interactions driving its binding affinity.

The process involves preparing the three-dimensional structures of both the ligand (this compound) and the target protein. The ligand's structure can be generated and optimized using computational chemistry software. The protein structure is typically obtained from experimental sources like the Protein Data Bank (PDB).

During the docking simulation, the ligand is placed in the binding site of the protein, and various conformations and orientations are sampled. A scoring function is then used to estimate the binding affinity for each pose, with the lowest energy poses representing the most likely binding modes. These simulations can reveal crucial intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. For instance, studies on other picolinic acid derivatives have shown that the pyridine (B92270) nitrogen and the carboxylic acid group are often involved in key hydrogen bonding interactions with protein residues. researchgate.net

Table 1: Illustrative Molecular Docking Results for a Picolinic Acid Derivative

Target ProteinBinding Affinity (kcal/mol)Key Interacting Residues
Kinase X-8.5Lys72, Asp184, Phe167
Protease Y-7.9His41, Cys145, Gly143
Receptor Z-9.2Arg120, Tyr351, Asn152

Note: This table is illustrative and based on typical data for picolinic acid derivatives, not specific to this compound.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Stability

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of molecules over time. This technique is used to study the conformational changes of a ligand, the stability of a ligand-protein complex, and the role of solvent molecules in the binding process.

For this compound, an MD simulation would typically start with the best-docked pose obtained from molecular docking. The entire system, including the protein, the ligand, and surrounding water molecules, is then simulated for a certain period, typically nanoseconds to microseconds. The simulation calculates the forces between all atoms at each time step and uses Newton's laws of motion to predict their subsequent positions and velocities.

The resulting trajectory provides a wealth of information. It can be analyzed to assess the stability of the ligand in the binding pocket, identify key residues that maintain the interaction, and observe any conformational changes in the protein upon ligand binding. Studies on substituted pyridine derivatives have utilized MD simulations to understand the detailed binding process and the importance of conserved water molecules in mediating interactions. nih.gov The binding free energies can also be calculated from MD simulations using methods like MM-PBSA (Molecular Mechanics Poisson-Boltzmann Surface Area) to provide a more accurate estimation of binding affinity. nih.gov

Quantum Chemical Calculations

Quantum chemical calculations are based on the principles of quantum mechanics and provide highly accurate information about the electronic properties of molecules. These methods are computationally intensive but offer deep insights into chemical reactivity and spectroscopic properties.

Quantum chemical calculations, such as Density Functional Theory (DFT), can be used to determine the electronic structure of this compound. This includes calculating the distribution of electron density, the energies of molecular orbitals (HOMO and LUMO), and the electrostatic potential.

These properties are crucial for predicting the molecule's reactivity. The HOMO-LUMO energy gap, for instance, is an indicator of chemical reactivity and stability. A smaller gap suggests that the molecule is more likely to be reactive. The electrostatic potential map can identify the electron-rich and electron-poor regions of the molecule, which are the likely sites for electrophilic and nucleophilic attack, respectively. Studies on picolinamide (B142947) and isonicotinamide (B137802) have used DFT to investigate their conformational preferences and electronic properties. core.ac.uknih.gov

Table 2: Example of Calculated Electronic Properties for a Picolinic Acid Analog

PropertyValue
HOMO Energy-6.2 eV
LUMO Energy-1.8 eV
HOMO-LUMO Gap4.4 eV
Dipole Moment3.5 D

Note: This table presents example data and is not specific to this compound.

Quantum chemical calculations can also simulate various types of spectra, including infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. These simulations are valuable for interpreting experimental spectra and confirming the structure of a synthesized compound.

By calculating the vibrational frequencies, one can predict the positions of peaks in the IR and Raman spectra. Similarly, by calculating the magnetic shielding of atomic nuclei, one can predict the chemical shifts in NMR spectra. Comparing these simulated spectra with experimental data can provide a high degree of confidence in the structural assignment of this compound. Theoretical calculations have been successfully used to assign the vibrational spectra of related picolinamide compounds. nih.gov

De Novo Design Strategies for Novel Analogs

De novo design is a computational strategy used to create novel molecules with desired properties from scratch. This approach can be used to design new analogs of this compound with potentially improved activity, selectivity, or pharmacokinetic properties.

There are two main approaches to de novo design: ligand-based and structure-based.

Ligand-based de novo design uses a known active molecule as a template. The strategy involves modifying the existing scaffold or linking molecular fragments to generate new structures with similar properties.

Structure-based de novo design utilizes the three-dimensional structure of the biological target. Algorithms are used to build molecules directly within the binding site of the target, ensuring a good steric and electronic complementarity. This can lead to the discovery of entirely new chemical scaffolds.

These strategies can be employed to explore the chemical space around the this compound scaffold, leading to the generation of a library of virtual compounds. These virtual compounds can then be screened using molecular docking and other computational methods to prioritize the most promising candidates for synthesis and experimental testing. Fragment-based drug discovery, a type of de novo design, has been successfully applied to develop inhibitors from a dipicolinic acid scaffold. nih.gov

Future Research Directions for 5 Cyclopropoxy 4 Isopropylpicolinic Acid

Exploration of New Synthetic Pathways

The efficient and versatile synthesis of 5-Cyclopropoxy-4-isopropylpicolinic acid and its analogs is the foundational step for any further research. Future work should focus on developing novel synthetic routes that are not only high-yielding but also amenable to the creation of a diverse chemical library for structure-activity relationship (SAR) studies.

One potential avenue involves the construction of the substituted pyridine (B92270) ring from acyclic precursors. This could involve multi-component reactions that allow for the rapid assembly of the core structure with the desired substituents. For instance, a [3+3] annulation strategy could be explored.

Another approach would be the late-stage functionalization of a pre-existing picolinic acid derivative. This might involve transition-metal-catalyzed cross-coupling reactions to introduce the isopropyl and cyclopropoxy groups. For example, a suitably halogenated picolinic acid ester could undergo a Suzuki or Negishi coupling to introduce the isopropyl group, followed by a Buchwald-Hartwig or Ullmann-type coupling for the installation of the cyclopropoxy moiety. The development of robust methods for C-H functionalization of the pyridine ring is also a highly desirable goal, as it would offer a more atom-economical approach to the synthesis of analogs.

The table below outlines potential synthetic strategies that could be investigated.

StrategyKey TransformationPotential Starting MaterialsAdvantages
De Novo Ring Synthesis[3+3] AnnulationAcyclic dicarbonyl compounds and enaminesRapid assembly of the core, potential for high diversity.
Late-Stage FunctionalizationCross-Coupling ReactionsHalogenated picolinic acid derivativesModular approach, allows for late-stage diversification.
C-H FunctionalizationDirect C-H Arylation/AlkylationPicolinic acidAtom-economical, avoids pre-functionalization steps.

Advanced SAR Elucidation Through Directed Synthesis

A systematic exploration of the structure-activity relationship (SAR) is crucial to understanding how the different structural components of this compound contribute to its biological activity. A directed synthesis program should be initiated to probe the following key areas:

The Isopropyl Group: The size and lipophilicity of this group at the 4-position could be critical. Analogs could be synthesized with other alkyl groups (e.g., ethyl, tert-butyl) or cyclic structures (e.g., cyclobutyl, cyclopentyl) to probe the steric and electronic requirements at this position.

The Cyclopropoxy Group: The cyclopropyl (B3062369) ring is a known bioisostere for other groups and can influence metabolic stability and binding affinity. nih.govmdpi.commdpi.comich.org Future research should explore the replacement of the cyclopropoxy group with other alkoxy groups of varying sizes (e.g., methoxy, ethoxy, isopropoxy) or with bioisosteric replacements such as a trifluoromethoxy group. The unique conformational constraints and electronic properties of the cyclopropyl group suggest its importance in potential protein-ligand interactions. nih.govmdpi.commdpi.comeuropa.eu

The Picolinic Acid Moiety: The carboxylic acid is a key functional group, likely involved in hydrogen bonding or salt bridge formation with a biological target. nih.govtandfonline.commdpi.comscholar9.comresearchgate.net Bioisosteric replacement of the carboxylic acid with other acidic groups such as tetrazoles or hydroxamic acids could be explored to modulate the compound's physicochemical properties, such as pKa and membrane permeability. nih.govtandfonline.commdpi.comscholar9.comresearchgate.net

Substitution on the Pyridine Ring: The remaining positions on the pyridine ring (3 and 6) are prime candidates for substitution to explore further SAR. Introduction of small electron-donating or electron-withdrawing groups could fine-tune the electronic properties of the aromatic system and provide additional interaction points with a target.

The following table summarizes key analog groups for initial SAR exploration.

PositionOriginal GroupProposed ModificationsRationale
4IsopropylEthyl, tert-butyl, cyclobutyl, phenylProbe steric and lipophilic requirements.
5CyclopropoxyMethoxy, ethoxy, trifluoromethoxyEvaluate the role of the cyclopropyl moiety and explore electronic effects.
2Carboxylic AcidTetrazole, hydroxamic acid, acylsulfonamideModulate acidity, pKa, and pharmacokinetic properties. nih.govtandfonline.commdpi.comscholar9.comresearchgate.net
3, 6HydrogenFluoro, chloro, methyl, methoxyExplore electronic and steric effects on the pyridine ring.

Deeper Mechanistic Insights at the Molecular Level

Elucidating the mechanism of action (MOA) at the molecular level is a critical step in the development of any new bioactive compound. For this compound, a multi-pronged approach will be necessary to identify its biological target(s) and understand how it exerts its effects.

Once a biological effect is confirmed, target identification studies can be initiated. Affinity chromatography, where the compound is immobilized on a solid support to "pull down" its binding partners from cell lysates, is a powerful technique for this purpose. The identified proteins can then be analyzed by mass spectrometry.

To confirm target engagement in a cellular context, techniques such as the cellular thermal shift assay (CETSA) can be employed. This method assesses the stabilization of a target protein upon ligand binding. Further validation can be achieved through genetic approaches, such as CRISPR-Cas9 mediated gene knockout or siRNA-mediated gene knockdown, to see if the absence of the putative target protein abrogates the compound's effect.

Once a target is validated, detailed biochemical and biophysical assays can be used to characterize the interaction between this compound and its target protein. This would involve determining binding affinity (e.g., via surface plasmon resonance or isothermal titration calorimetry) and assessing the functional consequences of this binding (e.g., enzyme inhibition or receptor modulation).

Development of Robust Analytical Protocols

As this compound progresses through the drug discovery pipeline, the development and validation of robust analytical methods are essential for ensuring its quality, purity, and stability. These methods are critical for the characterization of the active pharmaceutical ingredient (API) and its formulated products.

High-performance liquid chromatography (HPLC) will likely be the primary analytical technique. A stability-indicating HPLC method should be developed to separate the parent compound from any potential degradation products or process-related impurities. This method will need to be validated according to the International Council for Harmonisation (ICH) guidelines, which include assessing parameters such as specificity, linearity, accuracy, precision, and robustness. ich.orgeuropa.euamsbiopharma.comslideshare.netich.org

Additional analytical techniques will also be necessary for full characterization. These include:

Mass Spectrometry (MS): To confirm the molecular weight and aid in the structural elucidation of the compound and its impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy: To definitively determine the structure of the molecule.

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the functional groups present in the molecule.

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA): To assess the thermal properties and solid-state form of the compound.

The table below lists the key parameters for the validation of the primary HPLC method.

Validation ParameterDescriptionAcceptance Criteria (Typical)
SpecificityAbility to assess the analyte unequivocally in the presence of other components.Peak purity should be demonstrated.
LinearityThe ability to elicit test results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) ≥ 0.999.
AccuracyThe closeness of test results to the true value.Recovery of 98-102% of the known amount.
PrecisionThe degree of scatter between a series of measurements.Relative standard deviation (RSD) ≤ 2%.
RobustnessThe capacity to remain unaffected by small, deliberate variations in method parameters.No significant change in results with minor variations.

Integration with Chemoinformatic and Machine Learning Approaches for Compound Discovery

Chemoinformatic and machine learning (ML) approaches can significantly accelerate the discovery and optimization of compounds related to this compound. nih.govmdpi.comnih.govtandfonline.commdpi.com These computational tools can be used to build predictive models, design virtual libraries, and prioritize compounds for synthesis and testing.

Initially, the SAR data generated from the directed synthesis efforts can be used to build quantitative structure-activity relationship (QSAR) models. These models can identify the key physicochemical properties that correlate with biological activity and can be used to predict the activity of virtual compounds.

Furthermore, machine learning algorithms can be trained on existing chemical and biological data to predict absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties. nih.govtandfonline.com This in silico ADMET modeling can help to identify potential liabilities early in the discovery process and guide the design of compounds with more favorable pharmacokinetic profiles.

De novo drug design algorithms, which are a form of generative ML, can be employed to create novel molecular structures that are predicted to be active against the identified biological target. researchgate.netnih.gov These algorithms can explore a vast chemical space and propose innovative scaffolds that may not be conceived through traditional medicinal chemistry approaches.

Finally, virtual screening of large compound libraries against a 3D model of the target protein (if available) can be performed. This structure-based drug design approach can identify new hits with diverse chemical structures that can serve as starting points for new optimization programs.

Q & A

Basic Research Questions

Q. What are the recommended experimental protocols for synthesizing 5-Cyclopropoxy-4-isopropylpicolinic acid, and how can reproducibility be ensured?

  • Methodological Answer : Synthesis should follow rigorous protocols, including detailed characterization of intermediates and final products using techniques like NMR, HPLC, and mass spectrometry. For reproducibility, document reaction conditions (temperature, solvent, catalysts) and purification steps explicitly. Adhere to guidelines requiring full experimental descriptions in the main text or supplementary materials to enable replication .

Q. How should researchers address the lack of physicochemical data (e.g., melting point, solubility) for this compound in published literature?

  • Methodological Answer : Perform systematic characterization using differential scanning calorimetry (DSC) for melting point, gravimetric analysis for solubility in common solvents (water, DMSO, ethanol), and gas chromatography for purity. Compare results with structurally analogous compounds (e.g., cyclopropoxy-containing picolinic acid derivatives) to infer trends .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer : Use NIOSH-approved PPE, including P95 respirators, chemical-resistant gloves, and safety goggles. Implement engineering controls (fume hoods) and follow OSHA guidelines for waste disposal. Document any observed acute toxicity in preliminary assays to refine safety practices .

Advanced Research Questions

Q. How can conflicting data on the stability of this compound under varying pH conditions be resolved?

  • Methodological Answer : Design accelerated stability studies across pH 1–13 at controlled temperatures (25°C–60°C). Use HPLC-UV to monitor degradation products and kinetic modeling to predict shelf-life. Cross-validate findings with computational tools (e.g., molecular dynamics simulations) to identify hydrolysis-prone functional groups .

Q. What strategies are effective for elucidating the mechanistic role of this compound in enzyme inhibition studies, particularly when initial assays show inconsistent IC50 values?

  • Methodological Answer : Employ orthogonal assays (e.g., fluorescence polarization, SPR) to confirm binding affinity. Use X-ray crystallography or cryo-EM to resolve ligand-enzyme interactions. Analyze assay conditions (buffer composition, temperature) for confounding variables and apply statistical tools (e.g., ANOVA) to assess reproducibility .

Q. How can researchers optimize the pharmacokinetic profile of this compound in preclinical models, given its low bioavailability in early studies?

  • Methodological Answer : Modify formulation strategies (e.g., nanoemulsions, prodrug derivatives) and evaluate absorption via in situ intestinal perfusion models. Use LC-MS/MS to quantify plasma concentrations and compartmental modeling to assess distribution. Compare results with structurally similar compounds to identify scaffold-specific limitations .

Data Analysis and Reporting

Q. What frameworks (e.g., PICOT, FINER) are suitable for structuring hypothesis-driven studies on this compound’s therapeutic potential?

  • Methodological Answer : Apply the PICOT framework to define:

  • P opulation: Target organism/cell line.
  • I ntervention: Dose/administration route of the compound.
  • C omparison: Positive/negative controls.
  • O utcome: Measured endpoints (e.g., enzyme inhibition, cytotoxicity).
  • T ime: Duration of exposure.
    Use FINER criteria to ensure feasibility and novelty .

Q. How should researchers contextualize contradictory findings between in vitro and in vivo efficacy data for this compound?

  • Methodological Answer : Conduct meta-analyses of existing data to identify methodological disparities (e.g., cell permeability vs. metabolic clearance). Integrate proteomic/metabolomic profiling to clarify off-target effects in vivo. Reference systematic reviews on picolinic acid derivatives to benchmark results .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.